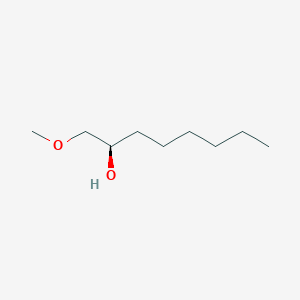
(2R)-1-Methoxyoctan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Methoxyoctan-2-OL is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methoxyoctan-2-OL typically involves the reaction of octanal with methanol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst. The reactants, octanal and methanol, are fed into the reactor, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Methoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-1-Methoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (2R)-1-Methoxyoctane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (2R)-1-Methoxyoctanoic acid
Reduction: (2R)-1-Methoxyoctane
Substitution: (2R)-1-Chlorooctane
Applications De Recherche Scientifique
(2R)-1-Methoxyoctan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-Methoxyoctan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its chiral nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-Methoxyoctan-2-OL
- 1-Methoxyoctane
- 1-Octanol
Uniqueness
(2R)-1-Methoxyoctan-2-OL is unique due to its chiral nature, which allows it to interact differently with biological systems compared to its enantiomer, (2S)-1-Methoxyoctan-2-OL. This chirality can lead to different biological activities and properties, making it valuable in various applications.
Propriétés
Numéro CAS |
77495-67-1 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(2R)-1-methoxyoctan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(10)8-11-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
WSSVWDSNMLWCDJ-SECBINFHSA-N |
SMILES isomérique |
CCCCCC[C@H](COC)O |
SMILES canonique |
CCCCCCC(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

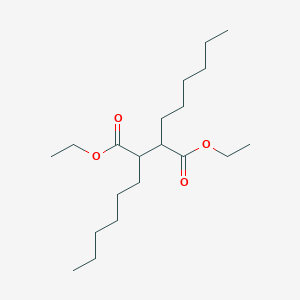

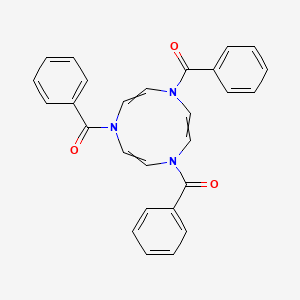
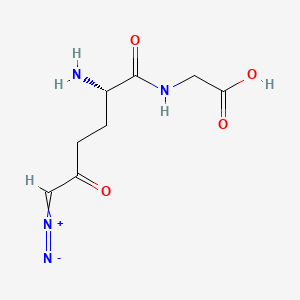

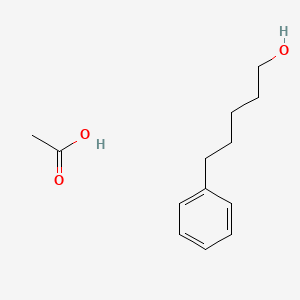
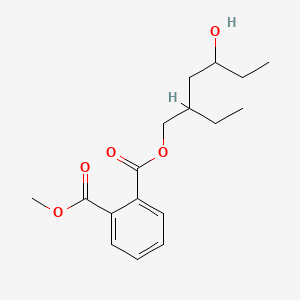

![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

